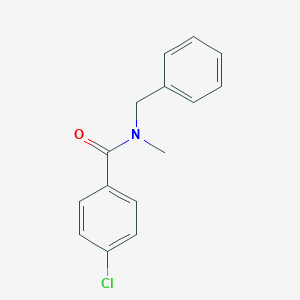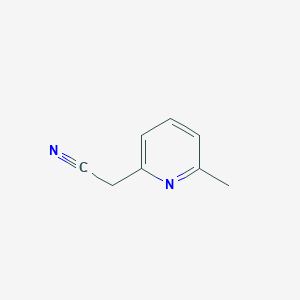![molecular formula C29H27NO5 B169838 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile CAS No. 130166-92-6](/img/structure/B169838.png)
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile is a complex organic compound with the molecular formula C29H27NO5 and a molecular weight of 469.53 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its white solid form, melting point of 110-111°C, and predicted boiling point of 649.2±55.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves multiple steps. One common method includes the reaction of 4-chlorobiphenyl with potassium tert-butoxide, followed by the reaction of the resulting compound with 6-bromohexanol. The final product is obtained through esterification with acryloyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile include:
- 4-(6-(Acryloyloxy)hexyl)oxybenzoic acid
- 4’-Cyanobiphenyl-4-yl 4-(6-(acryloyloxy)hexyl)oxybenzoate
Uniqueness
What sets 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-2-28(31)34-20-6-4-3-5-19-33-26-15-13-25(14-16-26)29(32)35-27-17-11-24(12-18-27)23-9-7-22(21-30)8-10-23/h2,7-18H,1,3-6,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHMVGXIABVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)


